molecular formula C20H22N4O2 B2374833 1-[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid CAS No. 1255776-69-2

1-[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid

Cat. No.: B2374833
CAS No.: 1255776-69-2
M. Wt: 350.422
InChI Key: PUVGPQLKYZSPOU-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
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Biological Activity

1-[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid is a novel compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H22N4O2
  • Molecular Weight : 322.41 g/mol
  • CAS Number : 1255776-69-2

The structure features a piperidine ring linked to a pyrazolo[1,5-a]pyrazine moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds in the pyrazolo[1,5-a]pyrazine family exhibit a variety of pharmacological effects, including:

  • Antitumor Activity : Pyrazole derivatives have shown significant inhibitory activity against various cancer cell lines. For instance, studies have demonstrated their effectiveness against BRAF(V600E) and EGFR mutations, which are critical in certain cancers .
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, similar to other pyrazole derivatives that have been tested against bacterial and fungal strains .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation by binding to their active sites. This interaction can disrupt their normal function and lead to reduced cellular proliferation .
  • Receptor Modulation : It may also interact with specific cellular receptors, influencing signal transduction pathways that regulate cell survival and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibitory effects on BRAF(V600E), EGFR ,
Anti-inflammatoryModulation of inflammatory cytokines
AntimicrobialActivity against bacterial strains

Case Study 1: Antitumor Efficacy

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives exhibited cytotoxic effects. The combination of these derivatives with doxorubicin showed enhanced efficacy compared to doxorubicin alone, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .

Case Study 2: Anti-inflammatory Potential

Research on similar pyrazole compounds indicated their ability to inhibit the release of interleukin-1β (IL-1β) in LPS/ATP-stimulated human macrophages. This suggests that the compound may reduce inflammatory responses in various conditions .

Properties

IUPAC Name

1-[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-13-3-4-16(14(2)11-13)17-12-18-19(21-7-10-24(18)22-17)23-8-5-15(6-9-23)20(25)26/h3-4,7,10-12,15H,5-6,8-9H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVGPQLKYZSPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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